2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide
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Overview
Description
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an amide group, a dichlorophenyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 2,3-dichlorobenzylamine with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-methylpropanamide
- 2-amino-N-[(2,5-dichlorophenyl)methyl]-N-methylpropanamide
- 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide
Uniqueness
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its similar compounds.
Properties
Molecular Formula |
C11H14Cl2N2O |
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Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-4-3-5-9(12)10(8)13/h3-5,7H,6,14H2,1-2H3 |
InChI Key |
JPCJEVPQFWUQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
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